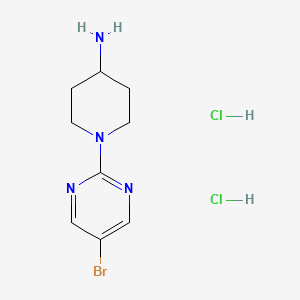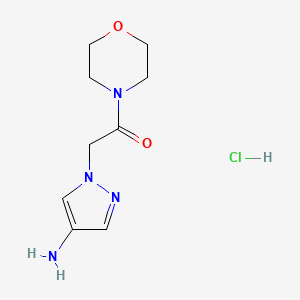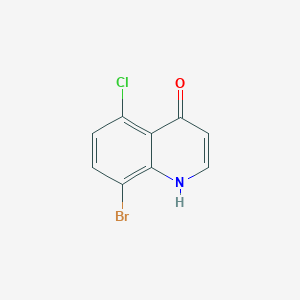
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridin-3-carbonsäure
Übersicht
Beschreibung
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of action
“1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a type of dihydropyridine . Dihydropyridines are often used as calcium channel blockers in medicine . They primarily target L-type calcium channels in the heart and vascular smooth muscle .
Mode of action
Dihydropyridines, like “1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, might interact with their targets by blocking the influx of calcium ions through the L-type calcium channels . This can result in vasodilation and a decrease in cardiac contractility .
Biochemical pathways
By blocking calcium influx, dihydropyridines can affect several biochemical pathways. For example, they can inhibit the contraction of cardiac and smooth muscle cells, and they can also affect the release of neurotransmitters .
Pharmacokinetics
They are often formulated as extended-release tablets to improve bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of dihydropyridines . For example, extreme pH values can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Biochemische Analyse
Biochemical Properties
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . These interactions typically involve the inhibition of enzyme activity, leading to disruptions in DNA processes. Additionally, 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and altering gene expression. For instance, the compound can induce changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can result in the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . At higher doses, toxic effects such as organ damage and metabolic disturbances have been observed . Threshold effects, where the compound’s impact becomes pronounced beyond a certain dosage, are also noted in these studies .
Metabolic Pathways
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects . Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as well as its overall impact on cellular function .
Subcellular Localization
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization can enhance or inhibit the compound’s interactions with biomolecules, thereby modulating its biochemical and cellular effects .
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and methyl acetoacetate as starting materials, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and methyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other similar compounds such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Known for its anti-inflammatory and antioxidant activities.
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carboxylic acid:
The uniqueness of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid lies in its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(12)8(10(13)14)5-11(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBPEJBKHUQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


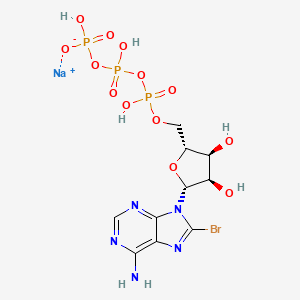

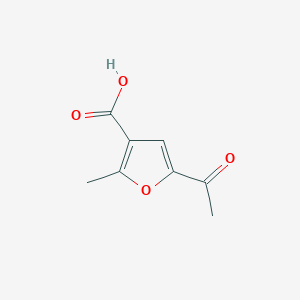
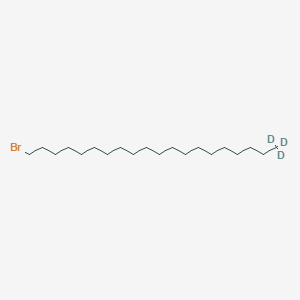
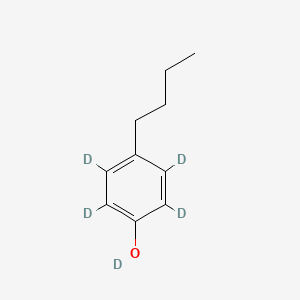
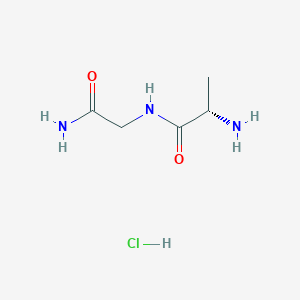
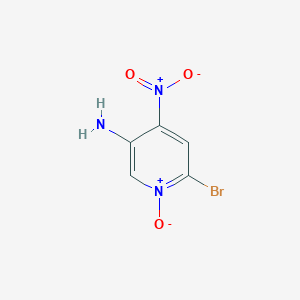
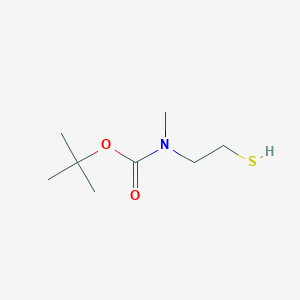
![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)
